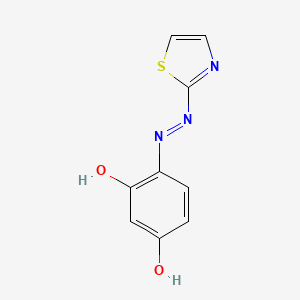

4-(2-Thiazolylazo)resorcinol

Descripción

Overview of Thiazolylazo Reagents in Analytical Chemistry

Thiazolylazo reagents are a class of synthetic organic dyes that have garnered considerable attention in analytical chemistry for their role as sensitive chromogenic agents and complexing ligands. rsc.orgkashanu.ac.ir These compounds are characterized by a thiazole (B1198619) ring linked to a phenolic or naphtholic moiety through an azo group (-N=N-). rsc.orgd-nb.info Their ability to form stable, colored complexes with a wide variety of metal ions makes them particularly useful for spectrophotometric and extraction-photometric determinations. rsc.orgscispace.com

The synthesis of most thiazolylazo dyes involves the diazotization of a 2-aminothiazole (B372263) derivative, which is then coupled with a phenolic substance. rsc.orgd-nb.info The resulting dyes, which are often red, violet, or brownish in their crystalline form, typically have low solubility in water but are more soluble in organic solvents like ethanol (B145695), dimethylformamide, and chloroform (B151607). rsc.org This property is fundamental to their application in extraction procedures. rsc.org

Thiazolylazo dyes have been successfully employed in various analytical techniques, including:

Spectrophotometry: For the determination of numerous metal ions. rsc.org

Liquid and Cloud Point Extraction: Leveraging their solubility in organic solvents. d-nb.info

Solid-Phase Extraction: Used as sorbents in conjunction with solid supports. d-nb.info

Electrochemistry and Liquid Chromatography: Including pre-column derivatization in HPLC. d-nb.info

Indicators and Masking Agents: In complexometric titrations. rsc.orgd-nb.info

Among the numerous derivatives, 4-(2-Thiazolylazo)resorcinol (TAR) and 1-(2-Thiazolylazo)-2-naphthol (TAN) are two of the most frequently utilized compounds, representing the main classes of thiazolylazo dyes. rsc.org

Significance of this compound in Coordination Chemistry and Spectrophotometry

This compound (TAR) is a versatile ligand in coordination chemistry due to its molecular structure, which features a thiazole nitrogen, an azo group, and hydroxyl groups. smolecule.com This arrangement allows TAR to act as a tridentate ligand, forming stable complexes with a variety of metal ions. nih.govnih.gov The formation of these metal-TAR complexes is the cornerstone of its application in spectrophotometry. smolecule.com

When TAR binds to a metal ion, it forms a colored complex that absorbs light at a specific wavelength, which is characteristic of the particular metal ion. smolecule.com This property allows for the qualitative identification of metals based on the absorption spectrum. smolecule.com Quantitatively, the intensity of the absorbed light, measured by a spectrophotometer, is proportional to the concentration of the metal in the sample, a principle applied in colorimetry. smolecule.com

TAR has been utilized for the spectrophotometric determination of a range of trace metals, including chromium(III), rhodium(III), palladium(II), zinc(II), and copper(II). scispace.comscielo.brchemicalpapers.com For instance, a method for determining Cr(III) with TAR involves the formation of a red complex at pH 5.7. scielo.brresearchgate.net The sensitivity and solubility of this system can be enhanced by the addition of a surfactant like N-cetyl-N,N,N-trimethylammonium bromide (CTAB). scielo.brresearchgate.net Similarly, TAR has been used for the simultaneous determination of Zn(II) and Cu(II) by employing chemometric techniques to deconvolve their overlapping ultraviolet spectra. scispace.com

The formation of binary and ternary complexes with TAR has been studied extensively. For example, in the presence of cationic surfactants, TAR forms ion associates with Rh(III) and Pd(II) complexes, which forms the basis for their spectrophotometric determination. chemicalpapers.com The stoichiometry of TAR-metal complexes is often found to be 1:1 or 1:2 (metal:ligand), depending on the metal ion and reaction conditions. acs.orgacs.org

Historical Context of this compound Utilization in Chemical Analysis

The exploration of thiazolylazo dyes, including TAR, for analytical purposes has a history spanning several decades. The broader class of heterocyclic azo compounds has been studied extensively for over 50 years. d-nb.info Early literature on thiazolylazo dyes, predating 1966, has been reviewed, indicating a long-standing interest in these reagents. rsc.org

The development and application of TAR and its analogues in analytical chemistry gained significant traction in the mid to late 20th century. Research from the late 1960s already detailed the spectrophotometric determination of metals like thallium using TAR. nih.gov By the 1970s, comprehensive reviews on thiazolylazo dyes were being published, summarizing their properties and applications in spectrophotometry and as indicators. rsc.orgrsc.org

Over the years, the methods involving TAR have been refined. For example, an earlier method for chromium determination with TAR required a lengthy heating step and the addition of tert-butyl alcohol to prevent precipitation. scielo.br More recent methods have incorporated microwave radiation to accelerate the complex formation, reducing the reaction time significantly. scielo.brresearchgate.net This evolution highlights the ongoing efforts to improve the efficiency and practicality of analytical procedures using TAR.

The continued use and investigation of TAR in modern analytical chemistry, including its application in flow injection analysis and with advanced chemometric methods, underscore its enduring relevance as an analytical reagent. scispace.comnih.gov

Comparative Analysis of this compound with Related Azo Dyes and Ligands

A comparative analysis of TAR with other related azo dyes, particularly 4-(2-Pyridylazo)resorcinol (B72590) (PAR), reveals both similarities and key differences in their coordinating tendencies and analytical performance.

Structural and Coordination Differences:

The primary structural difference between TAR and PAR lies in the heterocyclic ring attached to the azo group: TAR contains a thiazole ring, while PAR has a pyridine (B92270) ring. nih.gov This seemingly small change influences the electronic properties and, consequently, the complex-forming abilities of the ligands. Both TAR and PAR can act as terdentate ligands, coordinating with metal ions through the heterocyclic nitrogen, one of the azo nitrogen atoms, and a deprotonated hydroxyl group. nih.govnih.gov

Stability of Metal Complexes:

Studies have been conducted to compare the stability constants of metal complexes formed with TAR and PAR. A potentiometric study in a 50% v/v dioxane-water mixture determined the formation constants for complexes of Cu(II), Ni(II), Co(II), Zn(II), and Mn(II) with both ligands. nih.gov This allows for a direct comparison of their chelating strengths.

Analytical Performance:

In terms of analytical applications, the choice between TAR and PAR can depend on the specific metal ion being determined and the desired sensitivity. For example, in the spectrophotometric determination of gallium(III), PAR forms a complex with a significantly higher molar absorptivity compared to the Ga(III)-TAR complex, making PAR the more sensitive reagent for this particular application.

Conversely, there are applications where TAR or its derivatives are preferred. For instance, 5-Methyl-4-(2-thiazolylazo)resorcinol (B3263420) (MTAR), a derivative of TAR, has been used for the liquid-liquid extraction of certain metal ions. semanticscholar.org

The table below provides a comparative overview of TAR and PAR based on available data.

| Feature | This compound (TAR) | 4-(2-Pyridylazo)resorcinol (PAR) |

| Heterocyclic Ring | Thiazole | Pyridine |

| Coordinating Atoms | Thiazole N, Azo N, Resorcinol (B1680541) O | Pyridine N, Azo N, Resorcinol O |

| Molar Absorptivity (Ga(III) complex) | 4.6 × 10⁴ L mol⁻¹ cm⁻¹ at 530 nm | 9.5 × 10⁴ L mol⁻¹ cm⁻¹ at 510 nm |

| Applications | Spectrophotometric determination of various metals (e.g., Cr, Rh, Pd, Zn, Cu), forensic zinc detection. scispace.comscielo.brchemicalpapers.com | Widely used metallochromic indicator for numerous metals (e.g., Co, U, Pb, Zn), environmental monitoring. |

Other Related Ligands:

Besides PAR, other related azo dyes include 1-(2-Pyridylazo)-2-naphthol (PAN) and Arsenazo III, each with distinct structural features and applications. Thiazolylazo dyes are also compared with other chromogenic reagents like chromazurol S and eriochromcyanine R for specific metal determinations. grafiati.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-6-1-2-7(8(14)5-6)11-12-9-10-3-4-15-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNIKUXMZFPPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N=NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902377, DTXSID701307456 | |

| Record name | NoName_1619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2′-Thiazolylazo)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246-46-0, 96627-60-0 | |

| Record name | 4-(2′-Thiazolylazo)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2246-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thiazolylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2246-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2′-Thiazolylazo)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiazol-2-ylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Thiazol-2-yldiazenyl)benzene-1,3-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6NV2GYM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Purity Assessment of 4 2 Thiazolylazo Resorcinol

Synthetic Pathways for 4-(2-Thiazolylazo)resorcinol

The primary and most established method for synthesizing this compound involves a two-step process characteristic of azo dye formation: diazotization followed by an azo coupling reaction. youtube.com

The synthesis begins with the diazotization of 2-aminothiazole (B372263). In this step, 2-aminothiazole is dissolved in an acidic medium, typically a solution of a strong mineral acid like sulfuric or hydrochloric acid, and cooled to a temperature between 0 and 5°C. niscpr.res.in An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature. youtube.com This reaction converts the primary aromatic amine group of 2-aminothiazole into a highly reactive diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

The second step is the azo coupling reaction. The freshly prepared diazonium salt solution is added slowly to a cooled alkaline solution of resorcinol (B1680541) (1,3-dihydroxybenzene). The resorcinol, being an activated aromatic compound, undergoes electrophilic substitution, where the diazonium ion attacks the position para to one hydroxyl group and ortho to the other, which is the most electron-rich site. niscpr.res.in This coupling reaction results in the formation of the azo linkage (-N=N-) between the thiazole (B1198619) and resorcinol rings, yielding the final product, this compound. The crude product typically precipitates from the reaction mixture as a colored solid.

Purification Techniques for Analytical Grade this compound

Achieving analytical grade purity for TAR is essential for its application as a sensitive reagent. chemimpex.comvwr.com The crude product obtained from the synthesis contains unreacted starting materials and by-products.

Recrystallization is the most common purification method. The crude TAR is dissolved in a suitable solvent, often hot ethanol (B145695) or methanol (B129727), to form a saturated solution. youtube.comniscpr.res.in Insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of TAR decreases, leading to the formation of crystals, while the more soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried. youtube.com For some azo dyes, recrystallization from boiling water is also effective. youtube.com

For higher purity, chromatographic techniques such as column chromatography can be employed. A stationary phase like silica (B1680970) gel or alumina (B75360) is used, and a suitable eluent system is selected to separate TAR from any residual impurities based on differences in polarity and affinity for the stationary phase. researchgate.netnih.gov The purity of the collected fractions can be monitored by thin-layer chromatography (TLC). ebay.com

Spectroscopic Characterization in Synthesis Verification (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are indispensable for confirming the identity and structure of the synthesized this compound.

UV-Visible (UV-Vis) Spectroscopy: In solution, TAR exhibits characteristic absorption bands in the ultraviolet and visible regions. The spectrum typically shows a band in the UV region (around 350-358 nm) corresponding to π-π* electronic transitions within the aromatic rings and a broad band in the visible region (around 450-550 nm) attributed to n-π* transitions of the azo group. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution. nih.gov The molar absorptivity (ε) for the complex with Thallium(III) is reported to be approximately 2 x 10⁴ L mol⁻¹ cm⁻¹ at 520 nm, highlighting its sensitivity as a chromogenic reagent. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of TAR provides key information about its functional groups. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ indicates the O-H stretching vibrations of the phenolic hydroxyl groups. The C=N and N=N stretching vibrations, characteristic of the thiazole ring and the azo group respectively, appear in the fingerprint region (approximately 1600-1400 cm⁻¹). nih.govchemicalbook.com The spectrum also shows characteristic absorptions for C-H and C=C bonds of the aromatic systems. IR spectroscopy confirms the presence of the key structural components of the molecule. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure. The ¹H NMR spectrum shows distinct signals for the protons on the thiazole and resorcinol rings. chemicalbook.com The chemical shifts and splitting patterns of these signals confirm the substitution pattern. For instance, the protons on the resorcinol ring will appear as a distinct set of signals in the aromatic region, and their coupling patterns reveal their relative positions. Similarly, the protons of the thiazole ring will have characteristic chemical shifts. spectrabase.com ¹³C NMR provides information on the carbon skeleton of the molecule.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Approximate Wavelength/Wavenumber/Shift |

|---|---|---|

| UV-Vis | π-π* transition | ~350-358 nm researchgate.net |

| n-π* transition | ~450-550 nm researchgate.net | |

| IR (cm⁻¹) | O-H stretch (phenolic) | 3400-3200 (broad) nih.gov |

| Aromatic C-H stretch | ~3100-3000 | |

| N=N stretch (azo) | ~1440-1400 nih.gov | |

| C-O stretch (phenolic) | ~1200 | |

| ¹H NMR | Aromatic Protons | δ 6.0-8.0 ppm chemicalbook.com |

Elemental Analysis for Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of TAR. The experimentally determined percentages are compared with the theoretically calculated values based on its molecular formula, C₉H₇N₃O₂S. nih.gov A close agreement between the found and calculated values provides strong evidence of the sample's purity and confirms its elemental composition. niscpr.res.invwr.com

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 48.86 |

| Hydrogen | H | 1.008 | 7.056 | 3.19 |

| Nitrogen | N | 14.007 | 42.021 | 19.00 |

| Oxygen | O | 15.999 | 31.998 | 14.46 |

| Sulfur | S | 32.06 | 32.060 | 14.49 |

| Total | | | 221.234 | 100.00 |

For a sample to be considered of high purity, the experimentally determined values should typically be within ±0.4% of the theoretical values. For example, one certified reagent reported experimental values of 48.25% for carbon and 18.77% for nitrogen. ebay.com

Molecular Structure and Theoretical Investigations of 4 2 Thiazolylazo Resorcinol

Structural Isomerism: Enol-Keto Tautomerism of 4-(2-Thiazolylazo)resorcinol

This compound (TAR) exhibits enol-keto tautomerism, a form of structural isomerism where the molecule exists in two interconvertible forms: an enol form and a keto form. masterorganicchemistry.compatsnap.com This equilibrium involves the migration of a proton and the shifting of a double bond. patsnap.com The relative stability of these tautomers is a critical aspect of the molecule's chemistry and is influenced by various factors, including the surrounding environment. masterorganicchemistry.comacademicjournals.org Theoretical investigations have been employed to determine the structural parameters and relative stabilities of these tautomeric forms. academicjournals.orgresearchgate.net

Density Functional Theory (DFT) calculations have been utilized to investigate the tautomerization mechanism of TAR. academicjournals.orgacademicjournals.org Studies employing the B3LYP hybrid functional and the 6-311+G(d,p) basis set have determined the structural parameters of both the enol and keto tautomers. academicjournals.org

In the gas phase, DFT calculations indicate that the enol tautomer is the more stable form. The enol form is calculated to be more stable than the keto tautomer by 0.74 kcal/mol in the gas phase. academicjournals.org This preference is intrinsic to the isolated molecule's structure. However, the relative stability can be reversed by environmental factors such as solvents. academicjournals.orgresearchgate.net

The equilibrium between the enol and keto tautomers of this compound is significantly influenced by the polarity of the solvent. academicjournals.org Computational studies using the polarizable continuum model (PCM) have shown that solute-solvent interactions can shift the equilibrium in favor of the keto tautomer, particularly in polar solvents. academicjournals.orgacademicjournals.orgresearchgate.net This phenomenon is attributed to the different dipole moments of the tautomers; the keto form has a larger dipole moment than the enol form. academicjournals.org

In solvents like chloroform (B151607) (ε = 4.9) and dimethyl sulfoxide (B87167) (DMSO) (ε = 46.7), the keto tautomer is preferentially stabilized. academicjournals.org The stabilization energy is greater in solvents with a higher dielectric constant. academicjournals.org For instance, the keto tautomer is more stable than the enol form by 1.25 kcal/mol in chloroform and by 1.70 kcal/mol in DMSO. academicjournals.org

The solvent's polarity also affects the activation energy (Ea) for the tautomerization reaction. More polar solvents lead to a higher energy barrier for the enol → keto conversion. academicjournals.orgacademicjournals.org The calculated activation energies for the keto→enol tautomerism are 4.88 kcal/mol in the gas phase, 7.35 kcal/mol in chloroform, and 8.52 kcal/mol in DMSO. academicjournals.org

| Medium | More Stable Tautomer | Relative Energy Difference (kcal/mol) |

|---|---|---|

| Gas Phase | Enol | 0.74 |

| Chloroform | Keto | 1.25 |

| Dimethyl Sulfoxide (DMSO) | Keto | 1.70 |

| Medium | Activation Energy (kcal/mol) |

|---|---|

| Gas Phase | 4.88 |

| Chloroform | 7.35 |

| Dimethyl Sulfoxide (DMSO) | 8.52 |

Ligand Coordination Sites and Denticity of this compound

This compound is a well-established chelating agent known for forming stable complexes with a variety of metal ions. researchgate.netznaturforsch.com Its ability to act as a ligand is defined by its specific coordination sites and its denticity, which refers to the number of donor atoms that can bind to a central metal ion. Evidence from potentiometric studies and spectral analysis of its metal complexes suggests that TAR can act as a terdentate (or tridentate) ligand. researchgate.netnih.gov

Infrared (IR) spectra of metal complexes with TAR confirm that the ligand coordinates to metal ions in a tridentate fashion. researchgate.net The coordination involves three specific donor atoms from different parts of the molecule's structure. These donor sites are the oxygen atom of the resorcinol (B1680541) hydroxyl (-OH) group, one of the nitrogen atoms from the azo (-N=N-) group, and the nitrogen atom of the thiazole (B1198619) ring. researchgate.net This ONN donor set allows TAR to form stable chelate rings with metal ions, which is fundamental to its application in analytical chemistry for the spectrophotometric determination of metals. researchgate.netznaturforsch.com

Computational Chemistry Approaches to Structural Elucidation (e.g., DFT, PCM)

Computational chemistry provides powerful tools for the structural elucidation and investigation of molecular properties. znaturforsch.comnih.gov For this compound, methods such as Density Functional Theory (DFT) have been instrumental in understanding its structure-property relationships. academicjournals.orgresearchgate.net DFT calculations are widely used to determine the ground state geometry, electronic structure, and other properties of molecules. nih.gov

Specifically, the tautomerization mechanism of TAR has been investigated theoretically using DFT in conjunction with the Polarizable Continuum Model (PCM). academicjournals.orgacademicjournals.orgresearchgate.net The PCM is a solvation model that allows for the study of solvent effects on molecular properties and reaction mechanisms by representing the solvent as a continuous dielectric medium. academicjournals.orgmdpi.com This combined approach has successfully elucidated the structural parameters of the enol and keto tautomers and explained the influence of different solvents on their relative stabilities and the energy barrier of their interconversion. academicjournals.orgacademicjournals.org

Vibrational Analysis of this compound using Theoretical Calculations

Theoretical calculations are a key tool for performing vibrational analysis and interpreting experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com For complex molecules like this compound, computational methods, particularly DFT, can predict vibrational frequencies. researchgate.net These predicted frequencies can then be compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of vibrational modes to specific molecular motions, such as bond stretches, angle bends, and torsions. mdpi.comiu.edu.sa

For a related molecule, 5-methyl-4-(2-thiazolylazo)resorcinol (B3263420), DFT (B3LYP/6-311G(d,p)) calculations were used to predict the vibrational frequencies, which were then compared with experimental data to characterize the molecule's structure. researchgate.net This type of analysis involves optimizing the molecular geometry to find the most stable conformer and then calculating the harmonic vibrational frequencies. researchgate.netiu.edu.sa Such studies provide a complete and reliable vibrational assignment for the fundamental modes of the molecule, aiding in its structural characterization. iu.edu.sa

Complexation Chemistry of 4 2 Thiazolylazo Resorcinol with Metal Ions

Formation of Stable Metal-Ligand Complexes

4-(2-Thiazolylazo)resorcinol readily forms stable complexes with numerous bivalent metal ions, including but not limited to Copper(II), Nickel(II), Cobalt(II), Zinc(II), and Manganese(II). nih.gov The formation of these complexes is a result of the coordination of the metal ion with the ligand. Spectrophotometric and potentiometric studies have been instrumental in confirming the formation and determining the stability of these metal-ligand complexes. nih.govacs.org The stability of the formed complexes is a key factor in the widespread use of TAR as a chromogenic reagent for the determination of trace metals. scbt.com

The interaction between TAR and metal ions leads to the formation of colored chelates, a characteristic that is exploited in colorimetric analysis. The ligand itself exhibits different colors depending on the pH of the solution, and the formation of metal complexes is accompanied by a distinct color change, which can be measured to quantify the metal ion concentration.

Stoichiometry of this compound Metal Complexes

The stoichiometry of the complexes formed between this compound and metal ions is a critical aspect of its coordination chemistry. The molar ratio of metal to ligand in these complexes can vary depending on several factors, including the nature of the metal ion, the pH of the reaction medium, and the concentration of the reactants. researchgate.net

Studies have consistently shown that this compound typically forms complexes with metal ions in 1:1 and 1:2 (metal:ligand) ratios. acs.orgresearchgate.net For many bivalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II), both 1:1 and 1:2 stoichiometric complexes have been identified. acs.org However, in some cases, only a 1:1 complex is formed, as has been observed with Cd(II). acs.org The formation of these different stoichiometries can be influenced by the experimental conditions. For instance, the molar ratio in Cu(II) complexes with azo dyes like TAR can be either 1:1 or 1:2, depending on factors such as pH and reagent excess. researchgate.net

Table 1: Stoichiometry of Selected Metal-TAR Complexes

| Metal Ion | 1:1 (M:L) | 1:2 (M:L) |

| Co(II) | Yes | Yes |

| Ni(II) | Yes | Yes |

| Cu(II) | Yes | Yes |

| Zn(II) | Yes | Yes |

| Cd(II) | Yes | No |

Coordination Modes and Geometries in Metal Complexes

For the 1:2 (metal:ligand) complexes, an octahedral geometry is commonly proposed. researchgate.net In this arrangement, the central metal ion is coordinated to two TAR ligands. Each ligand binds in a tridentate fashion, resulting in a total of six coordination sites being occupied around the metal ion, leading to an octahedral field. researchgate.net For instance, complexes with the formula [ML2], where M can be Fe(II), Cu(II), or Zn(II), have been proposed to have an octahedral structure. researchgate.net

Table 2: Proposed Geometries for Metal-TAR Complexes

| Metal Ion | Stoichiometry (M:L) | Proposed Geometry |

| Fe(II) | 1:2 | Octahedral |

| Cu(II) | 1:2 | Octahedral |

| Zn(II) | 1:2 | Octahedral |

| Cd(II) | 1:2 | Octahedral (with 2H₂O) |

Influence of pH on Complex Formation and Stability

The pH of the solution plays a crucial role in the formation and stability of metal complexes with this compound. The ligand itself has acid-base properties due to the presence of hydroxyl groups. The state of protonation of the ligand, which is pH-dependent, directly affects its ability to coordinate with metal ions.

The complexation process typically involves the displacement of protons from the hydroxyl groups of TAR by the metal ion. nih.gov Therefore, the formation of the metal-ligand complex is favored in a specific pH range. For instance, studies on the complexation of various metal ions with a similar ligand, 4-(4′-phenyl-2′-thiazolylazo) resorcinol (B1680541), show that the complexation process begins around pH 4. acs.org At very low pH values, the hydroxyl groups are protonated, and the nitrogen atoms of the ligand can also be protonated, which competes with the metal ions for the coordination sites, thus hindering complex formation. nih.gov Conversely, at very high pH values, metal ions may precipitate as hydroxides, which also interferes with the formation of the desired complex. nih.gov The optimal pH for complex formation varies for different metal ions, a property that can be exploited for selective analysis. The stability of the formed complexes is also pH-dependent, with the complexes being stable over a particular pH range.

Thermodynamic and Kinetic Aspects of Complexation

The formation of complexes between this compound (TAR) and metal ions is governed by both thermodynamic and kinetic factors, which dictate the stability and the rate of formation of the resulting chelates.

Thermodynamic Stability: The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form under a given set of conditions at equilibrium. This is quantitatively expressed by the formation constant (or stability constant), K. A larger formation constant indicates a more stable complex. The complexation of TAR with several divalent transition metal ions has been studied, revealing differences in their thermodynamic stabilities.

Potentiometric studies have been conducted to determine the formation constants of TAR complexes with metals such as Copper(II), Nickel(II), Cobalt(II), Zinc(II), and Manganese(II). These studies indicate that TAR acts as a terdentate ligand, coordinating with metal ions through the nitrogen atom of the thiazole (B1198619) ring, the azo group nitrogen farther from the thiazole ring, and the hydroxyl group in the ortho position to the azo group. The stability of these complexes is influenced by the nature of the metal ion, including its size, charge, and electron configuration.

M²⁺ + n(TAR) ⇌ [M(TAR)ₙ]²⁺

The stability of these complexes is also dependent on the pH of the solution, which affects the protonation state of the ligand.

Kinetic Aspects: The kinetic stability of a complex refers to its reactivity, specifically the rate at which it undergoes ligand exchange or decomposition reactions. A complex that reacts slowly is considered kinetically inert, while one that reacts quickly is termed kinetically labile. The rates of formation of metal-TAR complexes are influenced by factors such as the nature of the metal ion and the reaction conditions.

The formation of metal complexes in solution is often a rapid process. For many divalent transition metals, the rate-determining step is the release of a water molecule from the metal's inner coordination sphere. While specific rate constants for the formation of various metal-TAR complexes are not extensively documented in readily available literature, studies on analogous systems with similar azo-dye ligands, such as 4-(2-pyridylazo)resorcinol (B72590) (PAR), have shown that the complexation reactions can be monitored using techniques like stopped-flow spectrophotometry. These studies indicate that the rate of complex formation is dependent on the specific metal ion.

Spectroscopic Characterization of Metal-4-(2-Thiazolylazo)resorcinol Complexes

The formation of complexes between this compound and metal ions leads to significant changes in their spectroscopic properties, which are instrumental in confirming and characterizing the coordination.

UV-Vis Absorption Spectra and Wavelength Maxima

The complexation of this compound with metal ions results in the formation of colored chelates, which can be readily characterized by UV-Vis absorption spectroscopy. The free TAR ligand exhibits characteristic absorption bands in the UV-Vis region. Upon complexation, these bands often undergo a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity. This color change is a clear indication of the alteration of the electronic structure of the chromophoric azo dye upon coordination with a metal ion.

The wavelength of maximum absorbance (λmax) is a key parameter obtained from the UV-Vis spectrum and is characteristic of a particular metal-ligand complex. The position of the λmax is influenced by the specific metal ion, the stoichiometry of the complex, and the pH of the solution. The significant shift in λmax upon complexation makes TAR a useful reagent for the spectrophotometric determination of various metal ions.

| Metal Ion | λmax of Complex (nm) | Observations |

|---|---|---|

| Fe(II) | Data not specifically available in provided search results, but forms colored complexes. | Forms colored complexes suitable for spectrophotometric analysis researchgate.net. |

| Cu(II) | ~550-560 | Forms 1:1 or 1:2 complexes depending on conditions researchgate.net. |

| Zn(II) | ~540-550 | Used in spectrophotometric determination researchgate.net. |

| Cd(II) | Data not specifically available in provided search results, but forms colored complexes. | Forms colored complexes researchgate.net. |

| Ni(II) | ~560-570 | Used in spectrophotometric determination researchgate.net. |

| Co(II) | ~580-590 | Used in spectrophotometric determination researchgate.net. |

Infrared (IR) Spectroscopy for Coordination Confirmation

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of this compound to metal ions by identifying the changes in the vibrational frequencies of the ligand's functional groups upon complexation. Studies have shown that TAR acts as a tridentate ligand, coordinating through the nitrogen atom of the thiazole ring, the nitrogen atom of the azo group further from the thiazole ring, and the oxygen atom of the ortho-hydroxyl group of the resorcinol ring.

Upon complexation, the IR spectrum of the metal-TAR chelate shows characteristic shifts in the vibrational bands associated with these coordinating groups when compared to the spectrum of the free ligand.

ν(O-H) band: The broad band corresponding to the stretching vibration of the hydroxyl group (O-H) in the free TAR ligand is typically observed in the region of 3400-3200 cm⁻¹. Upon complexation and deprotonation of the ortho-hydroxyl group, this band either disappears or is significantly weakened and shifted, providing strong evidence for the coordination of the phenolic oxygen to the metal ion.

ν(N=N) band: The stretching vibration of the azo group (N=N) in the free ligand appears in the region of 1400-1450 cm⁻¹. Upon coordination of one of the azo nitrogen atoms to the metal ion, this band shifts to a lower frequency. This shift is due to the decrease in the double bond character of the N=N bond upon electron donation to the metal center.

Thiazole ring vibrations: The vibrational bands associated with the thiazole ring, particularly the C=N stretching vibration, are also affected by coordination. A shift in these bands indicates the involvement of the thiazole nitrogen atom in the chelation.

New bands: In the far-infrared region of the spectrum of the complexes, new, weaker bands may appear which are not present in the spectrum of the free ligand. These bands can be attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

These characteristic changes in the IR spectrum provide conclusive evidence for the mode of coordination of the TAR ligand to the metal ion.

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Complex (Approx. cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(O-H) | 3400-3200 (broad) | Disappears or weakens significantly | Coordination of deprotonated ortho-hydroxyl group. |

| ν(N=N) | 1400-1450 | Shifts to lower frequency | Coordination of an azo group nitrogen atom. |

| Thiazole C=N stretch | ~1500-1600 | Shifts | Coordination of the thiazole nitrogen atom. |

| ν(M-N) and ν(M-O) | Absent | Appear in far-IR region | Formation of new metal-ligand bonds. |

Electrochemical Behavior of Complexes

The electrochemical behavior of metal-4-(2-thiazolylazo)resorcinol complexes provides insights into their redox properties, including the stability of different oxidation states of the central metal ion and the potential for electron transfer reactions. Techniques such as cyclic voltammetry can be used to study these properties.

While specific electrochemical studies on metal-TAR complexes are not extensively detailed in the provided search results, the behavior of similar metal complexes can be considered. The electrochemical response of a metal-TAR complex is expected to be a combination of the redox activity of the central metal ion and the TAR ligand itself. The TAR ligand contains an electrochemically active azo group (-N=N-), which can undergo reduction.

The coordination of a metal ion to the TAR ligand can significantly alter its electrochemical properties. The redox potential of the metal ion (e.g., M(II)/M(I) or M(III)/M(II) couples) will be shifted upon complexation, reflecting the stabilization of a particular oxidation state by the ligand environment. The magnitude and direction of this shift depend on the nature of the metal-ligand bond.

For instance, in cyclic voltammetry, a metal-TAR complex might exhibit one or more redox waves corresponding to:

Reduction or oxidation of the central metal ion.

Reduction of the azo group in the coordinated ligand.

The reversibility of these redox processes provides information about the stability of the electrochemically generated species. An irreversible wave often indicates that the electron transfer is followed by a chemical reaction, such as the decomposition of the complex or a change in its coordination geometry. The study of the electrochemical behavior of these complexes is crucial for their potential applications in areas such as electrocatalysis and sensor development.

Theoretical Studies on Metal-4-(2-Thiazolylazo)resorcinol Complex Structures and Properties

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the structures, stabilities, and electronic properties of metal-4-(2-thiazolylazo)resorcinol complexes. These studies provide molecular-level insights that complement experimental findings.

A key aspect explored through theoretical studies is the selectivity of TAR for different metal ions. By calculating the binding energies of TAR with a range of metal ions, it is possible to predict which metals will form the most stable complexes. For example, theoretical studies on a derivative, 5-methyl-4-(2-thiazolylazo)resorcinol (B3263420) (5-Me-TAR), have shown that the binding energies with transition metal ions are generally lower (indicating stronger binding) than with alkali and alkaline earth metal ions. Such calculations can rationalize the observed selectivity in experimental studies and guide the design of new ligands with enhanced selectivity for specific metals.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectra of the complexes. These theoretical spectra can be compared with experimental data to aid in the assignment of electronic transitions and to understand the origin of the observed colors of the complexes. For instance, TD-DFT results for a 5-Me-TAR-Cu²⁺ complex have confirmed that the complex is stabilized by a sensor-to-metal charge transfer process.

Theoretical investigations also extend to the study of the ligand itself. DFT has been used to study the enol-keto tautomerism of TAR, revealing that while the enol tautomer is more stable in the gas phase, solute-solvent interactions favor the keto tautomer in polar solvents academicjournals.org. This has implications for which form of the ligand is present in solution and available for complexation.

Analytical Applications of 4 2 Thiazolylazo Resorcinol

Spectrophotometric Determination of Metal Ions

Spectrophotometry using TAR relies on the formation of these metal-TAR complexes, which exhibit characteristic absorption spectra in the UV-Visible range. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, enabling precise quantitative analysis. ijmr.net.in

TAR is employed for the sensitive detection and quantification of numerous trace metal ions. The reaction between TAR and a metal ion produces a chelate with a specific absorption maximum (λmax) and molar absorptivity, which are key parameters for the analytical method.

For instance, an extractive spectrophotometric method has been developed for the determination of Vanadium(V) using a derivative of TAR. The resulting complex exhibits an absorption maximum at 549 nm with a high molar absorptivity of 5.2 × 10⁴ L mol⁻¹ cm⁻¹. This method is effective over a linear range of 0.015–2.0 μg mL⁻¹, demonstrating its suitability for trace analysis. nih.gov

Similarly, TAR is used in the analysis of several transition metals. When complexed with Cobalt(II), Nickel(II), Copper(II), and Zinc(II) and extracted using Zephiramine, the resulting chelates all show absorption maxima around 550 nm. tandfonline.com The specific analytical parameters for these and other metals are detailed in the table below.

Table 1: Analytical Parameters for Spectrophotometric Determination of Metal Ions with 4-(2-Thiazolylazo)resorcinol (TAR)

| Metal Ion | System/Method | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Optimal pH |

|---|---|---|---|---|---|

| Vanadium(V) | Extractive determination with HTAR* and TTC** nih.gov | 549 | 5.2 x 10⁴ | 0.015 - 2.0 | 4.7 |

| Cobalt(II) | Extraction with Zephiramine tandfonline.com | ~550 | Not Reported | Not Reported | 6.7 - 10.2 |

| Nickel(II) | Extraction with Zephiramine tandfonline.com | ~550 | Not Reported | Not Reported | 7.2 - 9.1 |

| Copper(II) | Extraction with Zephiramine tandfonline.com | ~550 | Not Reported | Not Reported | 8.5 - 10.7 |

| Zinc(II) | Extraction with Zephiramine tandfonline.com | ~550 | Not Reported | Not Reported | 8.2 - 10.1 |

*HTAR: 6-hexyl-4-(2-thiazolylazo)resorcinol (B11964134) **TTC: 2,3,5-triphenyltetrazol-2-ium chloride

Due to the overlapping spectral responses of different metal-TAR complexes, the simultaneous determination of multiple ions in a single sample presents a challenge. scispace.com To address this, spectrophotometric methods using TAR are often coupled with chemometric techniques.

A method for the simultaneous determination of Zinc(II) and Copper(II) has been successfully developed. scispace.com This approach utilizes multivariate calibration models, such as parallel factor analysis (PARAFAC) and partial least squares (PLS), to deconvolve the overlapping ultraviolet spectra of the Zn-TAR and Cu-TAR complexes. By analyzing the spectra across a pH range of 5.0 to 10.0, the models can accurately quantify both metals, which frequently appear together in real samples like wastewater. The calibration for this method was constructed with standard solutions in a concentration range of 2.0-20.0 ppm. scispace.com

To ensure the reliability, sensitivity, and selectivity of analytical methods using TAR, several reaction conditions must be optimized. ijmr.net.in

The pH of the solution is a critical factor in the formation of metal-TAR complexes. The stability and absorbance of the chelate are highly dependent on the pH, as it influences the protonation state of the TAR molecule. nih.gov Each metal ion has an optimal pH range for forming a stable complex with maximum absorbance.

For example:

In the simultaneous determination of Zinc(II) and Copper(II), the optimal results were achieved at a pH of 8. scispace.com

For the solvent extraction of various metal-TAR chelates with Zephiramine, the optimal pH ranges vary significantly by metal: Cobalt(II) (6.7–10.2), Nickel(II) (7.2–9.1), Zinc(II) (8.2–10.1), and Copper(II) (8.5–10.7). tandfonline.com

The determination of Molybdenum(VI) with TAR also requires a specific pH for the reaction to proceed effectively. iaea.org

The extractive determination of Vanadium(V) using a TAR derivative was optimized at a pH of 4.7. nih.gov

This pH-dependent behavior can be exploited to enhance the selectivity of the method, as some separations can be achieved by carefully controlling the acidity of the medium. tandfonline.com

The sensitivity and stability of spectrophotometric methods using TAR can be significantly improved by the addition of surfactants. Surfactants can form micelles that solubilize the metal-TAR complex, leading to a more stable and intense color, thereby increasing the molar absorptivity of the complex.

The use of the cationic surfactant Zephiramine has been investigated for the solvent extraction of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) as TAR chelate anions. tandfonline.com In this system, an ion-pair complex is formed between the anionic metal-TAR chelate and the cationic Zephiramine molecule, which is then extracted into an organic solvent for measurement. This process not only enhances sensitivity but also allows for the preconcentration of the metal ions from dilute solutions. nih.govtandfonline.com

Masking Agents for Selectivity Improvement (e.g., EDTA, Citrate)

In the spectrophotometric analysis of metal ions using this compound (TAR), achieving high selectivity can be challenging due to the reagent's ability to form colored complexes with a wide range of metal ions. To overcome this, masking agents are employed to selectively block the reaction of interfering ions without affecting the determination of the target analyte. Ethylenediaminetetraacetic acid (EDTA) and citrate (B86180) are common masking agents utilized for this purpose.

A notable application is in the determination of chromium in steel samples. In this method, the selectivity was enhanced by using a combination of EDTA and citrate as masking agents. These agents form stable complexes with potential interfering ions present in the steel matrix, such as iron (III), preventing them from reacting with TAR and allowing for the accurate quantification of chromium. While Fe(III) can still interfere, it can be removed by prior extraction.

The principle behind the use of masking agents lies in the difference in the stability of the complexes formed. Masking agents form highly stable, often colorless, complexes with interfering metal ions. For the masking to be effective, the stability of the interfering ion-masking agent complex must be significantly greater than the stability of the interfering ion-TAR complex. This ensures that the interfering ion remains "masked" and does not contribute to the absorbance reading at the analytical wavelength for the target analyte-TAR complex. The choice of masking agent and its concentration are critical parameters that must be optimized for each specific analytical method to achieve the desired selectivity.

Application in Environmental Monitoring

This compound and its derivatives are valuable chromogenic reagents for the detection and quantification of trace metals in environmental samples, particularly in water. researchgate.net The monitoring of heavy metal ions in water sources is crucial due to their persistence and potential toxicity to living organisms. TAR-based methods offer a sensitive and cost-effective approach for ensuring compliance with safety and environmental regulations.

Research has demonstrated the use of TAR in the determination of various metal ions in water. For instance, a derivative of TAR, 4-(2'-thiazolylazo)-6-formyl-resorcinol (TAFR), has been synthesized and applied for the spectrophotometric determination of lead (II) in wastewater. This highlights the adaptability of the TAR structure for creating new reagents with specific analytical applications.

The general procedure for environmental water analysis using TAR involves the formation of a colored metal-TAR complex, followed by spectrophotometric measurement. The intensity of the color, measured at a specific wavelength, is proportional to the concentration of the metal ion. These methods are often praised for their simplicity and reliability in quantifying trace metals in complex matrices like industrial effluents and natural water bodies. researchgate.net

Application in Quality Control (e.g., Pharmaceutical Formulations, Food Safety, Steel Analysis)

The versatility of this compound extends to various quality control applications, ensuring the safety and quality of industrial and consumer products. Its utility has been demonstrated in the analysis of pharmaceutical formulations, food safety assessments, and the metallurgical analysis of steel.

Pharmaceutical Formulations: TAR is employed in the analysis of pharmaceutical products where trace metal content needs to be controlled. For example, it has been used in the analysis of tap water samples, which is a key component in many pharmaceutical production processes. researchgate.net Furthermore, a derivative of TAR, 6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR), has been utilized in the liquid-liquid extraction and spectrophotometric determination of hydroxyzine (B1673990) hydrochloride in pharmaceutical preparations.

Food Safety: In the realm of food safety, TAR and its analogues are used to determine the concentration of essential and toxic metals. A method utilizing a supramolecular solvent microextraction technique based on 5-methyl-4-(2-thiazolylazo)resorcinol (B3263420) (5-MeTAR) has been developed for the preconcentration and determination of trace levels of copper in various food and environmental samples. This is crucial as both deficiencies and excesses of certain metals can have health implications.

Steel Analysis: A significant application of TAR in quality control is the determination of alloying elements in steel. A spectrophotometric method for the determination of chromium in steel utilizes TAR as the chromogenic reagent. The method's selectivity is improved with the use of masking agents like EDTA and citrate to prevent interference from other metals present in the steel matrix. The precision and accuracy of this method have been found to be satisfactory for quality control purposes in the steel industry.

Chromatographic Applications

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with derivatization using this compound serves as a powerful technique for the separation and quantification of metal ions. In this approach, the metal ions are first complexed with TAR to form stable, colored chelates. These chelates can then be separated on a reverse-phase HPLC column and detected using a UV-Vis detector.

The separation is based on the differential partitioning of the metal-TAR complexes between the stationary phase (typically a C18 column) and the mobile phase (often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer). The specific retention time for each metal chelate allows for its identification and quantification. This technique offers the advantage of simultaneous determination of multiple metal ions in a single chromatographic run.

Capillary Electrophoresis (CE) and On-Capillary Complexation

Capillary Electrophoresis (CE) is another separation technique that has been effectively utilized for the analysis of metal ions as their this compound complexes. A particularly innovative approach is on-capillary complexation. In this method, the complex formation reaction between the metal ions and TAR occurs directly inside the capillary during the electrophoretic run. This is achieved by injecting the sample and the ligand solution as separate zones into the capillary. As voltage is applied, the zones migrate and mix, leading to the formation of the metal-TAR complexes, which are then separated based on their charge-to-size ratio.

A study successfully separated Co(II), Zn(II), Ni(II), and Fe(II) using on-capillary complexation with TAR. nih.gov This technique was found to offer a significant reduction in detection limits compared to pre-capillary complexation, where the complexes are formed before injection. The on-capillary method provided a 30-fold reduction for Co(II), 50-fold for Zn(II), and 100-fold for Ni(II) and Fe(II). nih.gov This enhanced sensitivity makes it a valuable tool for trace metal analysis in samples such as pharmaceuticals and tap water. nih.gov

| Metal Ion | Detection Limit Reduction (On-Capillary vs. Pre-Capillary) |

| Co(II) | 30-fold |

| Zn(II) | 50-fold |

| Ni(II) | 100-fold |

| Fe(II) | 100-fold |

Solid-Phase Extraction (SPE) Utilizing this compound-Modified Sorbents

Solid-phase extraction (SPE) is a widely used sample preparation technique for the preconcentration and separation of analytes from complex matrices. The selectivity and efficiency of SPE can be significantly enhanced by using sorbents that have been chemically modified with chelating agents like this compound. These modified sorbents can selectively retain metal ions that form stable complexes with the immobilized TAR.

One such application involves the use of Diaion SP-850, an adsorption resin, for the sorbent extraction of Fe(III), Cu(II), Ni(II), and Co(II) ions as their TAR chelates. nih.gov In this method, aqueous samples containing the metal-TAR chelates are passed through a column packed with the resin. The metal chelates are quantitatively adsorbed onto the resin, while matrix components are washed away. The retained analytes can then be eluted with a suitable solvent and quantified. This procedure achieved a preconcentration factor of 60 with recovery values greater than 95%. nih.gov

| Metal Ion | Detection Limit (µg/L) |

| Fe(III) | 3.6 |

| Cu(II) | 1.1 |

| Ni(II) | 2.8 |

| Co(II) | 2.3 |

Another approach involves the encapsulation of a TAR derivative, 5-methyl-4-(2-thiazolylazo)resorcinol (5-Me-TAR), within a sol-gel glass to create a solid sorbent. jenvoh.comjenvoh.comresearchgate.net This material was used as a solid-phase extractant for the removal of zinc ions from water samples. jenvoh.comjenvoh.comresearchgate.net The ligand is physically entrapped within the porous and inert glass structure. When a water sample containing zinc ions is passed through this sorbent, the zinc ions diffuse into the pores and are complexed by the immobilized 5-Me-TAR. jenvoh.comjenvoh.comresearchgate.net This method demonstrated a sorbent capacity of 0.153 mmol of Zn per gram of sorbent at an optimal pH of 6. jenvoh.comjenvoh.comresearchgate.net

Development of Chelating Resins (e.g., Sol-Gel Entrapment, Polymer Immobilization)

The creation of selective and efficient chelating resins for the removal and concentration of metal ions from various matrices is a significant area of research in analytical and environmental chemistry. The immobilization of chelating agents like this compound (TAR) onto solid supports combines the selective binding properties of the ligand with the physical advantages of a solid phase, such as ease of separation and handling. Two prominent methods for this immobilization are sol-gel entrapment and polymer immobilization.

Sol-Gel Entrapment:

The sol-gel process offers a versatile method for encapsulating organic ligands within an inert, porous, and optically transparent glass or ceramic matrix. researchgate.netnih.gov This technique involves the hydrolysis and condensation of metal alkoxide precursors, such as alkoxysilanes, to form a solid network around the ligand molecule. researchgate.netjenvoh.com The ligand, in this case a derivative of TAR, is physically trapped within the pores of the sol-gel matrix. researchgate.net

A study on the encapsulation of 5-methyl-4-(2-thiazolylazo)resorcinol (5-Me-TAR), a close derivative of TAR, into a sol-gel glass demonstrates this approach. researchgate.netjenvoh.com A solution of the ligand in ethanol (B145695) is mixed with selected alkoxysilanes in the presence of water to initiate the hydrolysis and condensation reactions. researchgate.netjenvoh.com This process creates a solid glass structure with the ligand molecules entrapped inside the pores. researchgate.netjenvoh.com The resulting composite material acts as a solid-phase extractant. Small metal ions can diffuse into the pores, where they are complexed by the immobilized ligand and retained. researchgate.netjenvoh.com An important advantage of this method is the potential for minimal leaching of the ligand from the solid support, especially when the precursors are carefully chosen. researchgate.netjenvoh.com

Polymer Immobilization:

Another common strategy is the immobilization of the chelating agent or its metal chelates onto a polymer resin. This can be achieved through physical adsorption or chemical bonding. An example of this is the use of an adsorption resin, Diaion SP-850, for the sorbent extraction of metal chelates of this compound. nih.govresearchgate.net In this method, TAR is first complexed with metal ions in an aqueous sample. The resulting metal-TAR chelates are then passed through a column packed with the polymer resin. nih.govresearchgate.net The resin quantitatively adsorbs the metal chelates, effectively removing them from the sample matrix. nih.govresearchgate.net This approach leverages the affinity of the polymer for the metal-ligand complex to achieve separation and preconcentration. nih.govresearchgate.net

Preconcentration of Trace Metals

The determination of trace and ultra-trace amounts of metal ions is often hindered by their low concentrations in complex sample matrices. Chelating resins functionalized with this compound provide an effective solution for the preconcentration of these metals, thereby enhancing the sensitivity and accuracy of subsequent analytical measurements.

Resins developed through methods like sol-gel entrapment and polymer immobilization serve as excellent tools for this purpose. The fundamental principle involves passing a large volume of a sample solution containing the target metal ions through a small amount of the chelating resin. The resin selectively binds the metal ions, which can then be eluted using a small volume of a suitable reagent, resulting in a significantly more concentrated solution of the analytes.

A study utilizing 5-methyl-4-(2-thiazolylazo)resorcinol entrapped in a sol-gel glass demonstrated its application as a solid-phase extractant for zinc ions from water samples. researchgate.netjenvoh.com The efficiency of the preconcentration is influenced by several factors, including the pH of the sample solution, the contact time between the sample and the resin, and the presence of other coexisting ions. researchgate.net For the 5-Me-TAR sol-gel resin, the optimal uptake of Zn(II) was achieved at a pH of 6 with a shaking time of 30 minutes. researchgate.netjenvoh.com The capacity of this solid sorbent was determined to be 0.153 mmol of Zn per gram of resin. researchgate.netjenvoh.com

Similarly, the sorbent extraction of Fe(III), Cu(II), Ni(II), and Co(II) ions as their this compound chelates on a Diaion SP-850 adsorption resin has been shown to be a sensitive and simple separation-enrichment technique. nih.govresearchgate.net In this system, quantitative recoveries of the metal ions were obtained at a pH of 6. nih.govresearchgate.net By optimizing the conditions, a preconcentration factor of 60 was achieved, with recovery values greater than 95%. nih.govresearchgate.net The detection limits for Fe(III), Cu(II), Ni(II), and Co(II) were found to be 3.6, 1.1, 2.8, and 2.3 µg/L, respectively, highlighting the effectiveness of this preconcentration method. nih.govresearchgate.net

The following table summarizes the performance of a TAR-based chelating resin for the preconcentration of various metal ions.

| Metal Ion | Preconcentration Factor | Recovery (%) | Detection Limit (µg/L) |

|---|---|---|---|

| Fe(III) | 60 | >95 | 3.6 |

| Cu(II) | 60 | >95 | 1.1 |

| Ni(II) | 60 | >95 | 2.8 |

| Co(II) | 60 | >95 | 2.3 |

Chemosensor Development Based on this compound

The development of chemosensors for the rapid, selective, and sensitive detection of chemical species is a burgeoning field. Organic dyes, such as this compound, are particularly attractive for this purpose due to their ability to exhibit distinct changes in their optical properties upon interaction with target analytes. These changes, often in color or fluorescence, form the basis of colorimetric and fluorometric chemosensors.

Colorimetric Chemosensors for Metal Ion Detection

Colorimetric chemosensors are devices that signal the presence of a chemical substance through a change in color that is visible to the naked eye or detectable by spectrophotometry. The core principle behind colorimetric chemosensors based on this compound is the formation of a complex between the TAR molecule and a target metal ion. This complexation event alters the electronic structure of the dye, leading to a shift in its maximum absorption wavelength (λmax) and a corresponding change in color.

The utility of thiazolylazo compounds in colorimetric sensing is demonstrated by research on 2-(2-thiazolylazo)-p-cresol (B157067) (TAC), a structurally related compound. nih.gov In this work, TAC was used to form chemosensing ensembles with various metal ions such as Co²⁺, Ni²⁺, Cu²⁺, and Cd²⁺. nih.gov These ensembles were then used for the colorimetric detection of anions. nih.gov The study highlighted that the choice of the central metal ion in the dye-metal ensemble could modulate the optical response, allowing for the selective detection of different target species. nih.gov For instance, the TAC-Ni²⁺ ensemble was found to be highly sensitive and selective for the detection of cyanide ions (CN⁻), which triggered a distinct colorimetric and absorption spectral change. nih.gov

While this example focuses on anion detection, the underlying principle is directly applicable to the development of colorimetric sensors for metal ions using TAR. In such a sensor, the free TAR ligand would have a specific color in solution. Upon the introduction of a target metal ion, the formation of the TAR-metal complex would result in a new species with a different absorption spectrum and, consequently, a different color. The intensity of the color change can be correlated with the concentration of the metal ion, enabling quantitative analysis.

Advanced Research Directions and Future Perspectives of 4 2 Thiazolylazo Resorcinol

Exploration of Novel Metal-4-(2-Thiazolylazo)resorcinol Complexes with Unique Properties

A primary focus of ongoing research is the synthesis and characterization of new metal-TAR complexes with unique and desirable properties. While TAR is known to form complexes with metals like copper(II), nickel(II), cobalt(II), zinc(II), and manganese(II), the exploration of its coordination with a broader range of metal ions is a promising avenue. nih.gov

Research has demonstrated that TAR typically acts as a tridentate ligand, coordinating to metal ions through the nitrogen atom of the thiazole (B1198619) ring, a nitrogen atom of the azo group, and the oxygen atom of an adjacent hydroxyl group on the resorcinol (B1680541) ring. researchgate.net This coordination behavior leads to the formation of stable complexes, often with an octahedral geometry, and a general formula of [ML₂]·nH₂O, where M is a divalent metal ion and L is the TAR ligand. researchgate.net

Future investigations are aimed at synthesizing complexes with specific electronic, magnetic, or catalytic properties. By carefully selecting the metal center and modifying the reaction conditions, researchers can tune the characteristics of the resulting complex. For instance, incorporating paramagnetic metal ions could lead to materials with interesting magnetic behaviors, while complexes with redox-active metals could be explored for their catalytic potential in various chemical transformations. The strong chelating nature of TAR makes it an excellent candidate for stabilizing unusual oxidation states of metals, further expanding the scope of potential applications. researchgate.net

Table 1: Properties of Synthesized Metal-TAR Complexes

| Metal Ion (M) | Complex Formula | Proposed Structure |

|---|---|---|

| Fe(II) | [FeL₂] | Octahedral |

| Cu(II) | [CuL₂] | Octahedral |

| Zn(II) | [ZnL₂] | Octahedral |

| Cd(II) | [CdL₂]·2H₂O | Octahedral |

Data sourced from studies on transition metal complexes of 4-(2-thiazolylazo)resorcinol. researchgate.net

Application in Material Science (e.g., Optical Materials, Dyes)

The intense coloration of metal-TAR complexes makes them naturally suited for applications as dyes. chemimpex.com Beyond traditional dyeing processes in the textile industry, there is growing interest in their use as functional dyes in advanced materials. chemimpex.com The optical properties of TAR and its metal complexes have been a subject of investigation, revealing their potential in the development of novel optical materials. researchgate.net

Studies have focused on determining key optical constants for TAR-metal complexes, such as the refractive index, extinction coefficient, and dielectric constants. This research has also explored the optical band gap and Urbach energy of thin films made from these complexes. researchgate.net The results indicate that these optical parameters change depending on the specific metal ion coordinated with the TAR ligand. researchgate.net This tunability is a significant advantage, suggesting that by selecting different metals, materials with specific light-absorbing or transmitting properties can be engineered.

Future research in this area could focus on applications in nonlinear optics, where materials that can alter the properties of light are highly valued. The development of TAR-based materials for optical sensors, light-emitting diodes (LEDs), or even as components in solar cells represents a significant and promising direction for material science research.

Biochemical and Biological Research Applications

The interaction of this compound with metal ions, many of which are essential for biological processes, opens up numerous possibilities for its use in biochemical and biological research. chemimpex.com

TAR and similar chelating agents are valuable tools for studying enzyme activities and interactions, particularly for metalloenzymes. chemimpex.com A related compound, 4-(2-pyridylazo)resorcinol (B72590) (PAR), has been effectively used to monitor the release and binding of zinc ions from enzymes like E. coli aspartate transcarbamoylase. nih.gov This process is directly linked to the enzyme's assembly and dissociation. Given the structural and functional similarities, TAR can be similarly employed to probe the role of metal ions in enzyme structure and function. Future applications could involve developing high-throughput screening assays to identify inhibitors of metalloenzymes or to study the kinetics of metal ion transfer between proteins.

Catalase enzymes play a crucial role in protecting cells from oxidative damage by decomposing hydrogen peroxide (H₂O₂). mdpi.com There is a growing interest in developing synthetic compounds that mimic the function of these enzymes for potential therapeutic applications. rsc.org Research has shown that certain metal complexes, particularly those involving manganese, can exhibit catalase-like activity, effectively catalyzing the dismutation of H₂O₂ into water and oxygen. mdpi.comrsc.org

While direct studies on the catalase-like activity of TAR complexes are emerging, this represents a significant future perspective. The development of novel TAR-metal complexes, potentially with manganese or iron centers, could yield potent nanozymes (nanomaterials with enzyme-mimetic properties). mdpi.com Such synthetic catalases could have applications in mitigating oxidative stress associated with various diseases.

The ability of TAR to selectively bind metal ions and produce a colorimetric response makes it a candidate for developing new assays for clinical diagnostics. chemimpex.com For example, assays could be designed to detect abnormal levels of specific metal ions in biological fluids, which can be indicative of certain diseases.

Furthermore, the field of medicinal inorganic chemistry has demonstrated that coordinating organic ligands to metal centers can enhance pharmacological activity and overcome drug resistance. mdpi.com Metal complexes of other biologically active ligands have shown a wide range of properties, including anticancer and antimicrobial activities. mdpi.commdpi.com Exploring the biological activities of novel TAR-metal complexes is a compelling research direction. These complexes could be investigated as potential therapeutic agents, leveraging the combined properties of the TAR ligand and the coordinated metal ion to target specific biological pathways.

Integration with Chemometrics for Complex Mixture Analysis

In analytical chemistry, analyzing complex mixtures where multiple components have overlapping spectral signals is a significant challenge. Chemometrics, which applies mathematical and statistical methods to chemical data, provides powerful tools to overcome these challenges. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are central to this process, allowing for the deconvolution of complex data and the accurate quantification of individual components. researchgate.net

The distinct spectral signatures of different metal-TAR complexes make this system ideal for the application of chemometric methods. Research on the similar ligand PAR has successfully demonstrated the use of chemometrics to perform multicomponent analysis of mixtures containing cobalt, copper, zinc, manganese, and nickel. researchgate.net By building multivariate calibration models, it is possible to simultaneously determine the concentrations of multiple metal ions in a single sample, even with severe spectral overlap.

The future integration of TAR-based spectrophotometry with advanced chemometric algorithms promises more powerful and efficient analytical methods. This approach can be applied to complex samples in environmental monitoring, industrial quality control, and clinical analysis, enabling the rapid and reliable quantification of multiple analytes simultaneously. chemimpex.com

Development of Miniaturized and Portable Analytical Devices

The demand for on-site and real-time analysis has driven the integration of this compound into miniaturized and portable analytical devices. These devices offer significant advantages over traditional laboratory-based instrumentation, including reduced reagent consumption, faster analysis times, and the ability to perform measurements in the field.

One notable development is the creation of a simple and cost-effective chemical sensor for lead (Pb²⁺) detection using a monolithic polyurethane foam (PUF) rod functionalized with TAR. This portable system allows for lead assays with smartphone-based detection and image processing. The monolithic PUF-TAR rod can be directly loaded with a water sample without the need for extensive sample preparation. The color change resulting from the formation of the Pb²⁺-TAR complex is captured by a smartphone camera, and the image is processed to quantify the lead concentration. This approach has been successfully applied to the screening of lead in drinking water samples, with results comparable to those obtained by conventional methods like inductively coupled plasma optical emission spectrometry (ICP-OES).

While specific examples of TAR in microfluidic "lab-on-a-chip" systems are not extensively documented in readily available literature, the broader field of microfluidic sensors for heavy metal detection provides a strong precedent for its future integration. mdpi.comnih.govnih.govmdpi.comdntb.gov.ua These systems utilize microchannels to manipulate minute volumes of liquids, enabling precise control over reaction conditions and detection. mtak.husemi.ac.cnsci-hub.se Given TAR's well-established role as a chromogenic reagent for various metal ions, its incorporation into microfluidic devices is a logical progression for developing portable and automated water quality monitoring systems. The use of similar azo dyes in such devices further supports the feasibility and potential of this research direction.

Capillary electrophoresis is another area where on-capillary complexation with TAR has been employed for the separation and determination of metal ions like cobalt(II), zinc(II), nickel(II), and iron(II). nih.gov In this technique, the complexation reaction occurs directly within the capillary, significantly enhancing the detection limits compared to pre-capillary complexation methods. nih.gov This approach has been successfully used for the analysis of pharmaceutical and tap water samples, demonstrating the potential for miniaturized, high-resolution analytical systems based on TAR. nih.gov

| Device Type | Analyte | Detection Method | Key Features | Application |

|---|---|---|---|---|

| Monolithic Polyurethane Foam (PUF) Rod | Lead (Pb²⁺) | Colorimetric (Smartphone-based) | Simple, cost-effective, portable, minimal sample preparation. | On-site screening of drinking water. |